molecular formula C33H26N4O2S2 B11087596 2,2'-[(2-Methylpiperazine-1,4-diyl)bis(carbonylbenzene-2,1-diylsulfanediyl)]dibenzonitrile

2,2'-[(2-Methylpiperazine-1,4-diyl)bis(carbonylbenzene-2,1-diylsulfanediyl)]dibenzonitrile

Cat. No.: B11087596
M. Wt: 574.7 g/mol
InChI Key: DTVHRBHHEKFXJY-UHFFFAOYSA-N
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Description

2-({2-[(4-{2-[(2-CYANOPHENYL)SULFANYL]BENZOYL}-3-METHYLPIPERAZINO)CARBONYL]PHENYL}SULFANYL)BENZONITRILE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups such as nitriles and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-{2-[(2-CYANOPHENYL)SULFANYL]BENZOYL}-3-METHYLPIPERAZINO)CARBONYL]PHENYL}SULFANYL)BENZONITRILE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-{2-[(2-CYANOPHENYL)SULFANYL]BENZOYL}-3-METHYLPIPERAZINO)CARBONYL]PHENYL}SULFANYL)BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-({2-[(4-{2-[(2-CYANOPHENYL)SULFANYL]BENZOYL}-3-METHYLPIPERAZINO)CARBONYL]PHENYL}SULFANYL)BENZONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-({2-[(4-{2-[(2-CYANOPHENYL)SULFANYL]BENZOYL}-3-METHYLPIPERAZINO)CARBONYL]PHENYL}SULFANYL)BENZONITRILE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(2-CYANOPHENYL)BENZONITRILE: A simpler compound with similar functional groups but lacking the additional complexity of the piperazine and sulfanyl groups.

    BIPHENYL-2,2’-DICARBONITRILE: Another related compound with two nitrile groups attached to a biphenyl structure.

Uniqueness

2-({2-[(4-{2-[(2-CYANOPHENYL)SULFANYL]BENZOYL}-3-METHYLPIPERAZINO)CARBONYL]PHENYL}SULFANYL)BENZONITRILE is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

Molecular Formula

C33H26N4O2S2

Molecular Weight

574.7 g/mol

IUPAC Name

2-[2-[4-[2-(2-cyanophenyl)sulfanylbenzoyl]-3-methylpiperazine-1-carbonyl]phenyl]sulfanylbenzonitrile

InChI

InChI=1S/C33H26N4O2S2/c1-23-22-36(32(38)26-12-4-8-16-30(26)40-28-14-6-2-10-24(28)20-34)18-19-37(23)33(39)27-13-5-9-17-31(27)41-29-15-7-3-11-25(29)21-35/h2-17,23H,18-19,22H2,1H3

InChI Key

DTVHRBHHEKFXJY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N)C(=O)C4=CC=CC=C4SC5=CC=CC=C5C#N

Origin of Product

United States

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